molecular formula C7H5BrClNO B8095497 1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one

1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one

Cat. No.: B8095497
M. Wt: 234.48 g/mol
InChI Key: RUICFFIMIAZNOZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-acetylpyridine. The reaction conditions often require the use of bromine and chlorine reagents in the presence of a catalyst to facilitate the halogenation process. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one can be compared with other halogenated pyridine derivatives, such as:

  • 1-(4-Bromo-3-chloropyridin-2-yl)ethanone
  • 1-(4-Bromo-5-chloropyridin-3-yl)ethanone

These compounds share similar structural features but differ in the position of halogen atoms, which can affect their chemical properties and reactivity. The unique arrangement of bromine and chlorine in this compound contributes to its distinct characteristics and applications .

Properties

IUPAC Name

1-(4-bromo-6-chloropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)5-3-10-7(9)2-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUICFFIMIAZNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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